Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764885
InChI: InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-5-9-11-6-3-7-12(8)9/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C2N1C=CC=N2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13764885

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-5-9-11-6-3-7-12(8)9/h3-7H,2H2,1H3
Standard InChI Key JJAFMNAQTWWGAD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C2N1C=CC=N2
Canonical SMILES CCOC(=O)C1=CC=C2N1C=CC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises a pyrrolo[1,2-a]pyrimidine core, where a pyrrole ring is fused to a pyrimidine ring at the 1,2-a position. The ethyl ester moiety at the 6-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets. Key molecular descriptors include:

PropertyValue
Molecular FormulaC10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight190.20 g/mol
IUPAC NameEthyl pyrrolo[1,2-a]pyrimidine-6-carboxylate
SMILESCCOC(=O)C1=CC=C2N1C=CC=N2
InChI KeyJJAFMNAQTWWGAD-UHFFFAOYSA-N

The ethyl ester group enhances solubility in organic solvents, making the compound amenable to further chemical modifications.

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrole and pyrimidine protons, with characteristic shifts for the ester carbonyl group (δ165170ppm\delta \approx 165-170 \, \text{ppm}) in 13C^{13}\text{C}-NMR. Density Functional Theory (DFT) calculations predict a planar geometry for the fused ring system, with partial conjugation between the pyrrole nitrogen lone pairs and the pyrimidine π-system.

Synthesis and Manufacturing Processes

Esterification of Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid

The most common synthesis route involves the esterification of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with ethanol under acidic catalysis. Typical reaction conditions:

  • Catalyst: pp-Toluenesulfonic acid (PTSA) or sulfuric acid.

  • Solvent: Toluene or dichloromethane.

  • Temperature: Reflux (80–110°C).

  • Yield: 70–85% after purification via column chromatography.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the carboxylic acid’s hydroxyl group is replaced by the ethoxy group from ethanol.

Alternative Synthetic Pathways

Alternative methods include:

  • Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the acid with ethanol.

  • Enzymatic Esterification: Lipase-catalyzed reactions under mild conditions, though yields are lower (50–60%).

Biological and Pharmacological Properties

Enzyme Inhibition and Molecular Targeting

The pyrrolopyrimidine scaffold exhibits affinity for kinase ATP-binding pockets, making it a candidate for kinase inhibitor development. For example, fluorinated derivatives (e.g., 3-fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester) show enhanced binding to tyrosine kinases due to increased lipophilicity.

Comparative Analysis with Structural Analogues

Fluorinated and Boronated Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Properties
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl esterC10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}190.20Baseline lipophilicity (logP ≈ 1.2)
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl esterC10H9FN2O2\text{C}_{10}\text{H}_{9}\text{FN}_{2}\text{O}_{2}208.19Enhanced logP (≈1.8), kinase inhibition
3-Boronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl esterC10H11BN2O4\text{C}_{10}\text{H}_{11}\text{BN}_{2}\text{O}_{4}234.02Suzuki-Miyaura cross-coupling capability

Applications in Drug Development and Research

Kinase Inhibitor Design

The compound’s scaffold is utilized in developing inhibitors for:

  • EGFR (Epidermal Growth Factor Receptor): Critical in non-small cell lung cancer therapy.

  • JAK2 (Janus Kinase 2): Target for myeloproliferative disorders.

Antibiotic Adjuvants

By modifying the ester group to amides or hydrazides, researchers enhance permeability across bacterial membranes, potentiating β-lactam antibiotics against resistant strains.

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